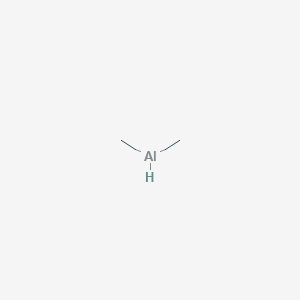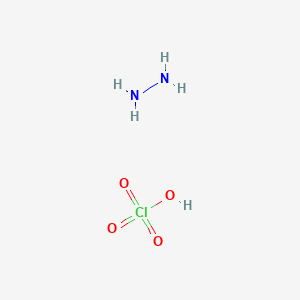
Hydrazine perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazine perchlorate is a chemical compound with the formula N₂H₄·HClO₄. It is a colorless, crystalline solid that is highly soluble in water. This compound is known for its strong oxidizing properties and is used in various applications, including as a propellant in rocket fuel and as an explosive. Due to its reactive nature, this compound must be handled with care, as it can decompose violently under certain conditions .
Méthodes De Préparation
Hydrazine perchlorate can be synthesized by reacting a cooled 20% solution of freebase hydrazine with an equimolar solution of aqueous perchloric acid. More concentrated reagents can also be used, although this is dangerous as concentrated hydrazine is very toxic . Industrial production methods typically involve the careful control of reaction conditions to ensure safety and maximize yield.
Analyse Des Réactions Chimiques
Hydrazine perchlorate undergoes several types of chemical reactions, including:
Oxidation: It can act as a strong oxidizing agent, decomposing to release nitrogen gas, water, oxygen, and hydrochloric acid.
Thermal Decomposition: When subjected to strong heat or open flame, it decomposes violently, producing nitrogen gas, water, oxygen, and hydrochloric acid.
Catalytic Decomposition: Its decomposition can be accelerated by various compounds, such as copper chromite, potassium dichromate, and magnesium oxide.
Applications De Recherche Scientifique
Hydrazine perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions due to its strong oxidizing properties.
Biology and Medicine:
Industry: It is used in the production of rocket propellants and explosives due to its high energy content.
Mécanisme D'action
The mechanism by which hydrazine perchlorate exerts its effects is primarily through its strong oxidizing properties. When it decomposes, it releases a significant amount of energy, which can be harnessed in various applications. The molecular targets and pathways involved in its decomposition include the release of nitrogen gas, water, oxygen, and hydrochloric acid .
Comparaison Avec Des Composés Similaires
Hydrazine perchlorate can be compared with other similar compounds, such as:
Hydrazine Nitrate: Similar in its use as an oxidizing agent, but it is less stable than this compound.
Ammonium Perchlorate: Another strong oxidizing agent used in rocket propellants, but it has different handling and safety requirements.
This compound stands out due to its unique combination of strong oxidizing properties and high energy content, making it particularly useful in specific industrial applications.
Propriétés
Numéro CAS |
27978-54-7 |
|---|---|
Formule moléculaire |
ClH5N2O4 |
Poids moléculaire |
132.50 g/mol |
Nom IUPAC |
hydrazine;perchloric acid |
InChI |
InChI=1S/ClHO4.H4N2/c2-1(3,4)5;1-2/h(H,2,3,4,5);1-2H2 |
Clé InChI |
HFPDJZULJLQGDN-UHFFFAOYSA-N |
SMILES canonique |
NN.OCl(=O)(=O)=O |
Numéros CAS associés |
13812-39-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



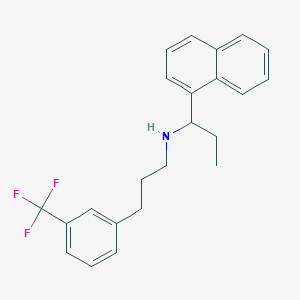

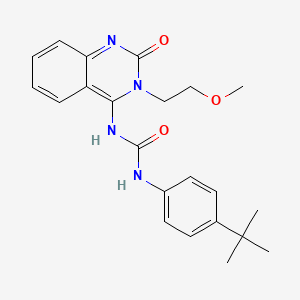

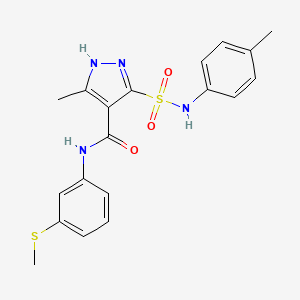
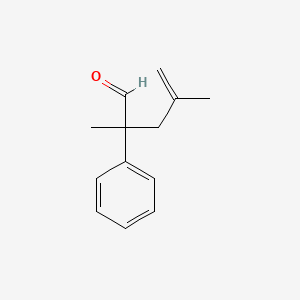
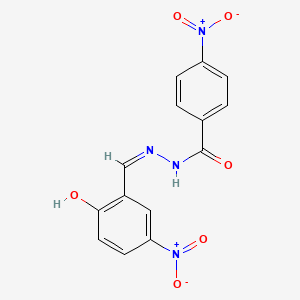
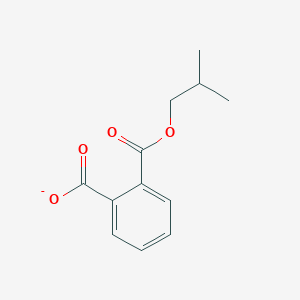
![1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B14112790.png)
![(1S,2S,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid](/img/structure/B14112792.png)
![N-(2-chloro-5-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14112796.png)
![5-Ethyl-6-octyltriazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14112801.png)
